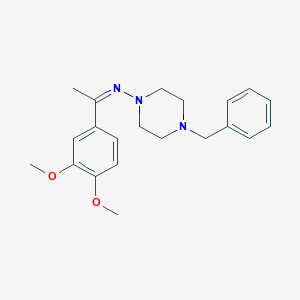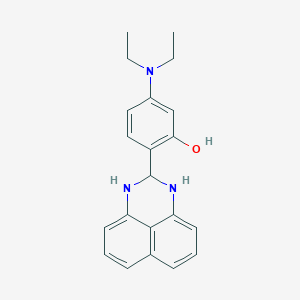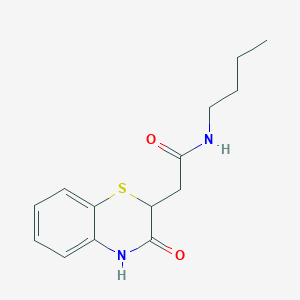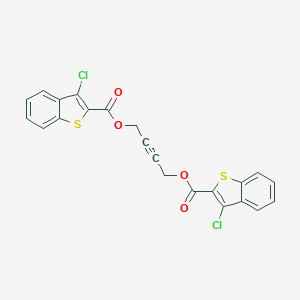![molecular formula C29H28N4O4S B382418 Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate CAS No. 325476-36-6](/img/structure/B382418.png)
Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate is an organic compound . It has been studied extensively due to its potential applications in medical research . It is an important intermediate in the synthesis of several pharmaceuticals and has many potential uses in scientific research .
Synthesis Analysis
The compound was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The process involves the formation of a Schiff base, which is then reduced to form the final product .Molecular Structure Analysis
The molecular structure of the compound is complex. It includes a 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system, which is essentially planar . The dihedral angle between this ring system and the benzene ring is 75.08° . The ethyl group is disordered over two sets of sites with a refined occupancy ratio of 0.502:0.498 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a Schiff base and its subsequent reduction . The Schiff base is formed from acenaphthenequinone and ethyl-4-aminobenzoate . The reduction process leads to the formation of the final product .Physical and Chemical Properties Analysis
The compound has a molecular formula of C21H15NO4 . Its average mass is 311.332 Da and its monoisotopic mass is 311.115753 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature .Propriétés
IUPAC Name |
ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-2-37-25(34)17-9-19-38-29-31-30-24(33(29)21-12-4-3-5-13-21)16-8-18-32-27(35)22-14-6-10-20-11-7-15-23(26(20)22)28(32)36/h3-7,10-15H,2,8-9,16-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROTVWJTNPIUND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B382336.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B382337.png)
![1-((benzo[d]thiazol-2-ylthio)methyl)benzo[cd]indol-2(1H)-one](/img/structure/B382341.png)
![(4-Benzyl-piperazin-1-yl)-[1-(4-bromo-phenyl)-ethylidene]-amine](/img/structure/B382342.png)
![5-[4-(Benzyloxy)anilino]-3,8,10-trichloro-1,6-pyrenedione](/img/structure/B382343.png)
![N-(4-benzyl-1-piperazinyl)-N-[1-(2-thienyl)ethylidene]amine](/img/structure/B382344.png)
![Methyl 4-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B382347.png)



![ETHYL 2-[(2E)-3-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B382354.png)
![N-[1-(2-furyl)ethylidene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B382355.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B382357.png)

